

Nanangenine A: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Nanangenine A

Cat. No.: B10823462

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Introduction

Nanangenine A is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 bicyclic core. It is the primary metabolite produced by the novel Australian fungus, *Aspergillus nanangensis*.^[1] This discovery has garnered interest within the scientific community due to the diverse biological activities associated with drimane sesquiterpenoids, including anti-inflammatory, antiviral, and cytotoxic effects. This technical guide provides a comprehensive review of the available literature on **Nanangenine A**, with a focus on its biological activity, experimental protocols for its study, and its proposed biosynthetic pathway.

Physicochemical Properties

High-resolution positive electrospray ionisation mass spectrometry (HRESI(+))MS of **Nanangenine A** revealed an adduct ion ($[M + Na]^+$) at m/z 305.1363, which corresponds to a molecular formula of $C_{15}H_{22}O_5$.^[1] The infrared (IR) spectrum of **Nanangenine A** shows absorptions at 3354 and 1738 cm^{-1} , indicating the presence of hydroxyl and carbonyl functional groups, respectively.^[1]

Biological Activity

The nanangenines, including **Nanangenine A**, have been evaluated for their in vitro biological activity against a panel of mammalian cell lines, bacteria, and a fungus. The quantitative data

from these assays are summarized in the tables below.

Cytotoxicity Data

The cytotoxicity of **Nanangenine A** and its analogues was assessed against several mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

Compound	NCI-H460 (Lung Cancer) IC ₅₀ (µg/mL)	MIA PaCa-2 (Pancreatic Cancer) IC ₅₀ (µg/mL)	MCF-7 (Breast Cancer) IC ₅₀ (µg/mL)	MRC-5 (Normal Lung Fibroblast) IC ₅₀ (µg/mL)
Nanangenine A	>30	>30	>30	>30
Nanangenine B	1.8	3.6	1.6	1.7
Nanangenine C	5.4	12	6.5	6.5
Nanangenine D	1.8	3.5	1.6	1.8
Nanangenine E	3.5	7.9	4.3	4.0
Nanangenine F	2.9	6.1	3.0	2.5
Nanangenine G	2.1	4.5	2.1	2.3
Nanangenine H	1.6	3.9	1.5	1.4
Isonanangenine D	3.3	7.1	3.3	3.3
Doxorubicin (Control)	0.01	0.02	0.01	0.03

Table 1: Cytotoxicity of Nanangenines against various cell lines.

Antimicrobial Activity Data

The antimicrobial activity of the nanangenines was evaluated against Gram-positive and Gram-negative bacteria, as well as a fungus. The minimum inhibitory concentration (MIC) values are presented in Table 2.

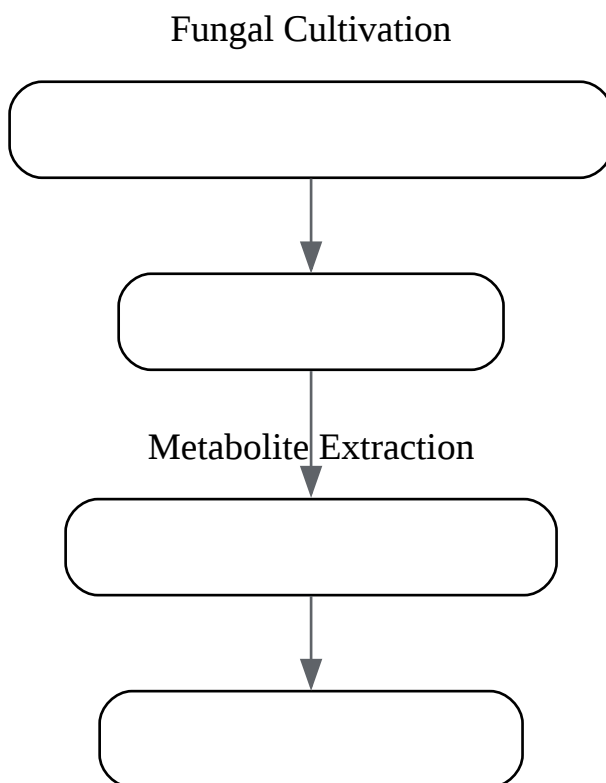
Compound	<i>Bacillus subtilis</i> MIC (µg/mL)	<i>Staphylococcus aureus</i> MIC (µg/mL)	<i>Escherichia coli</i> MIC (µg/mL)	<i>Pseudomonas aeruginosa</i> MIC (µg/mL)	<i>Candida albicans</i> MIC (µg/mL)
Nanangenine A	>30	>30	>30	>30	>30
Nanangenine B	15	>30	>30	>30	>30
Nanangenine C	7.5	>30	>30	>30	>30
Nanangenine D	3.7	15	>30	>30	>30
Nanangenine E	7.5	>30	>30	>30	>30
Nanangenine F	7.5	>30	>30	>30	>30
Nanangenine G	15	>30	>30	>30	>30
Nanangenine H	7.5	>30	>30	>30	>30
Isonanangenine D	15	>30	>30	>30	>30
Ampicillin (Control)	0.1	0.4	3.1	>50	-
Nystatin (Control)	-	-	-	-	1.6

Table 2: Antimicrobial activity of Nanangenines.

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Aspergillus nanangensis was cultivated on solid rice medium. The general workflow for cultivation and extraction is outlined below.



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Caption: Workflow for *A. nanangensis* cultivation and extraction.

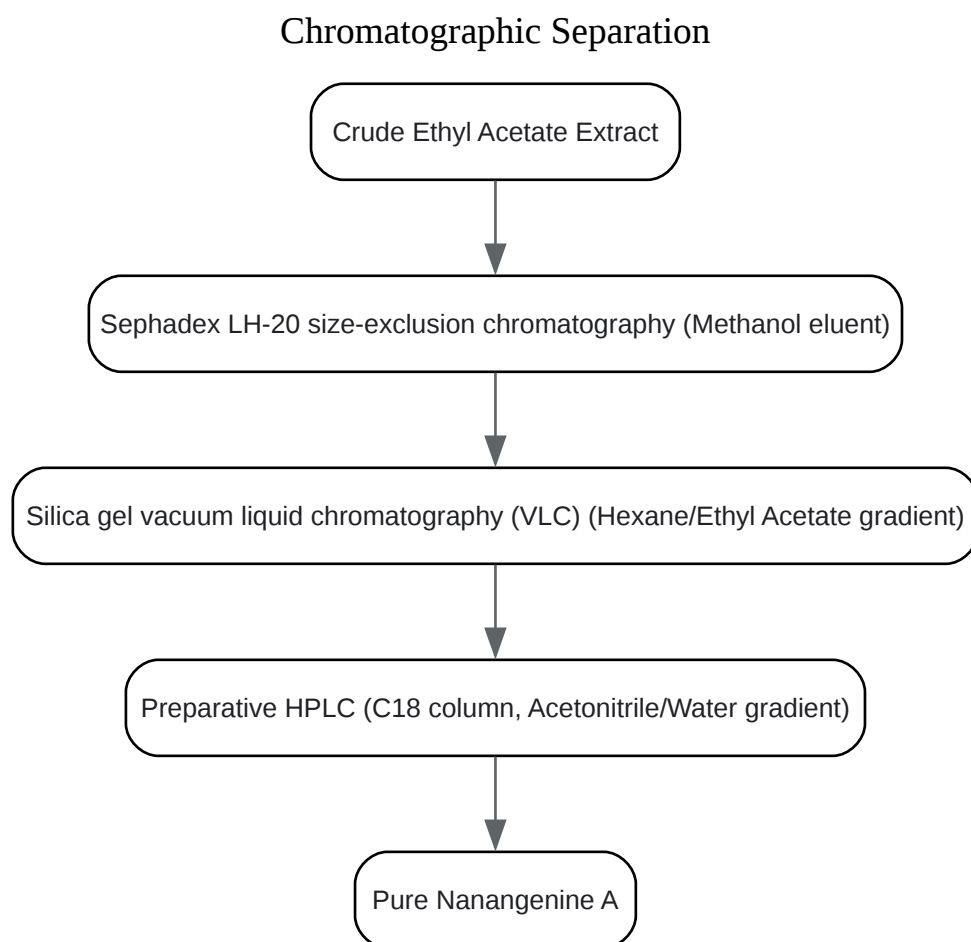
A detailed protocol is as follows:

- A solid rice medium was prepared in flasks and autoclaved.
- Each flask was inoculated with a spore suspension of *Aspergillus nanangensis*.
- The cultures were incubated at 25 °C for 14 days.
- The fermented rice solid was extracted with ethyl acetate.

- The ethyl acetate extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Nanangenine A

Nanangenine A was isolated from the crude extract using a combination of chromatographic techniques.



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Caption: Purification workflow for **Nanangenine A**.

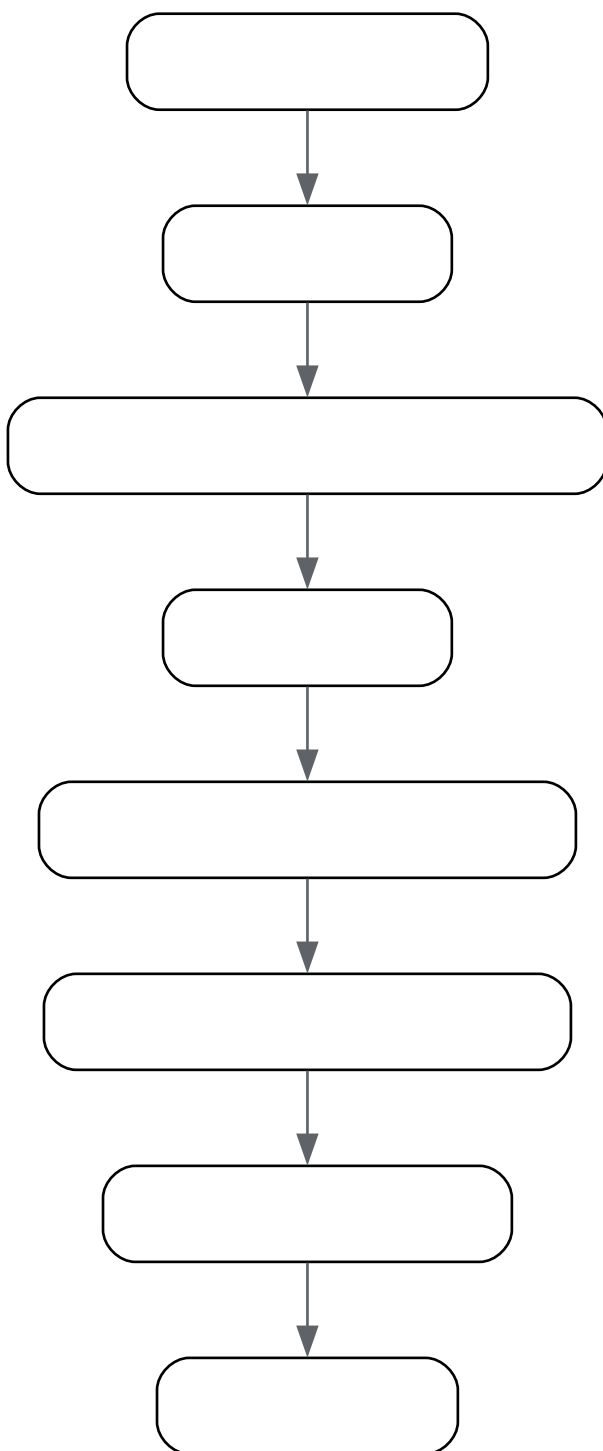
The detailed protocol is as follows:

- The crude ethyl acetate extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove lipids and other high molecular weight impurities.
- The resulting fraction was then separated by vacuum liquid chromatography (VLC) on silica gel using a step gradient of hexane and ethyl acetate.
- Fractions containing **Nanangenine A**, identified by thin-layer chromatography (TLC), were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure **Nanangenine A**.

Cytotoxicity Assay

The in vitro cytotoxicity of the nanangenines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay

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Caption: Workflow for the MTT cytotoxicity assay.

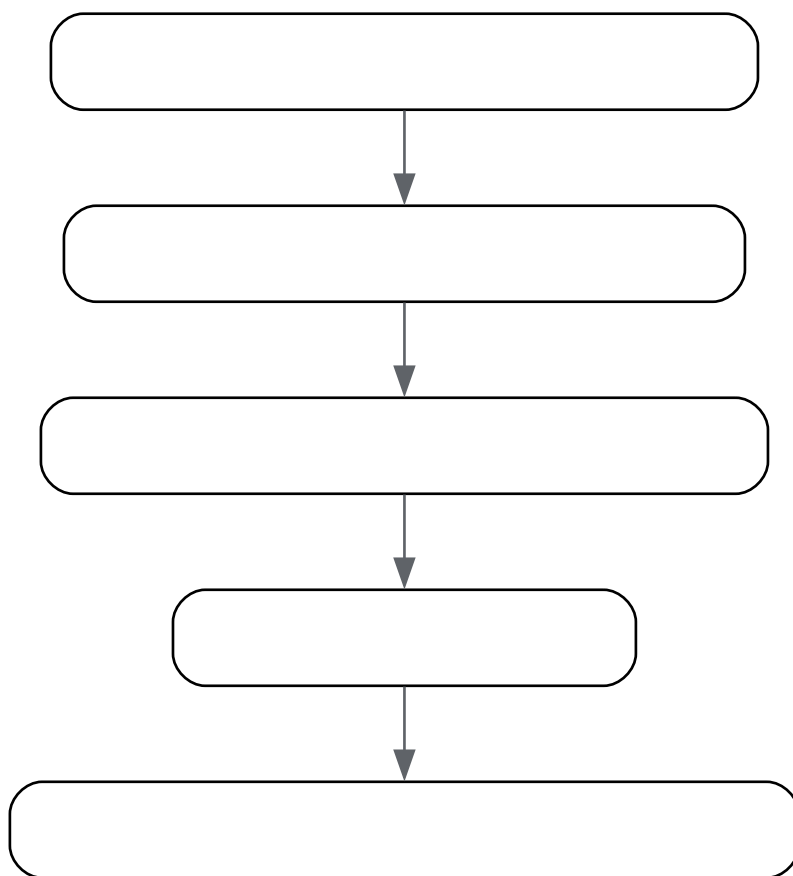
The detailed protocol is as follows:

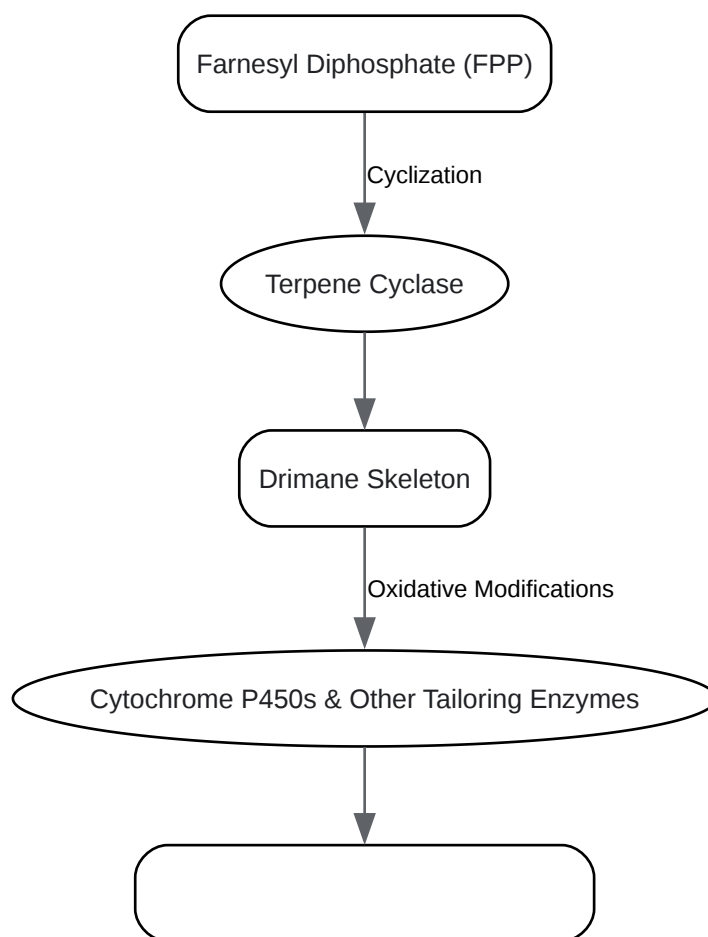
- Human cancer cell lines (NCI-H460, MIA PaCa-2, MCF-7) and a normal human lung fibroblast cell line (MRC-5) were seeded into 96-well microtiter plates and incubated for 24 hours.
- The cells were then treated with various concentrations of the test compounds (Nanangenines) and the positive control (Doxorubicin).
- After a 72-hour incubation period, MTT solution was added to each well, and the plates were incubated for a further 4 hours.
- The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The IC₅₀ values were calculated from the dose-response curves.

Antimicrobial Assay

The minimum inhibitory concentration (MIC) of the nanangenines was determined using a broth microdilution method.

Broth Microdilution MIC Assay





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References

- 1. researchgate.net [researchgate.net]
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